molecular formula C13H18N2O4S2 B12115484 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea CAS No. 503561-62-4

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea

Cat. No.: B12115484
CAS No.: 503561-62-4
M. Wt: 330.4 g/mol
InChI Key: AAEKMTGQUDBXAI-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is a complex organic compound featuring a thiourea group, a phenyl ring, and a tetrahydrothiophene ring with sulfone and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Thiourea Group: Reaction of the sulfone intermediate with phenyl isothiocyanate in the presence of a base such as triethylamine.

    Hydroxyethyl Substitution: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can undergo various chemical reactions:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

    Condensation: The thiourea group can react with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

    Condensation Reagents: Aldehydes, ketones.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Ether derivatives, amine derivatives.

    Condensation Products: Imines, thioamides.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea exerts its effects depends on its interaction with molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfone group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-methylthiourea: Substitution of the phenyl group with a methyl group, potentially altering its biological activity.

    1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylurea: Replacement of the thiourea group with a urea group, which may change its hydrogen bonding capabilities.

Uniqueness

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfone and thiourea groups provides a distinctive set of properties that can be exploited in various applications.

Properties

CAS No.

503561-62-4

Molecular Formula

C13H18N2O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-hydroxy-1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea

InChI

InChI=1S/C13H18N2O4S2/c16-7-6-15(11-8-21(18,19)9-12(11)17)13(20)14-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2,(H,14,20)

InChI Key

AAEKMTGQUDBXAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)N(CCO)C(=S)NC2=CC=CC=C2

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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